![molecular formula C21H14N4O2S2 B2834996 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1706027-55-5](/img/structure/B2834996.png)
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
The compound “N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, an oxadiazole ring, and a benzothiazole ring . These types of compounds are often studied for their diverse biological activities .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps, including coupling reactions and electrophilic cyclization reactions . The exact synthesis process for this specific compound is not available in the retrieved information.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a benzothiazole ring . The thiophene ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Fungicidal Activity
The compound has been investigated for its fungicidal properties. In a study by Wu et al., a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . Notably, compounds 4a and 4f demonstrated excellent fungicidal activities against cucumber downy mildew (CDM), surpassing the efficacy of commercial fungicides like diflumetorim and flumorph. Compound 4f, in particular, showed promise as a candidate for further development as a fungicide against CDM.
Phosphorescent Active Materials
These derivatives could serve as phosphorescent active materials in organic light-emitting devices (OLEDs) and light-emitting electrochemical cells (LECs). As alternatives to heavy metal analogues, they offer potential for enhancing the performance of optoelectronic devices .
Medicinal Chemistry Applications
Thiophene derivatives, including this compound, play a crucial role in medicinal chemistry. Their unique structure makes them valuable anchors for producing combinatorial libraries and searching for lead molecules. Further exploration of their pharmacological properties could yield promising drug candidates .
Anti-Inflammatory and Analgesic Activity
The presence of the thiazolidinone ring in related compounds has been associated with greater anti-inflammatory and analgesic activity. While this specific compound was not mentioned in the study, it falls within the same class of heterocyclic compounds, suggesting potential therapeutic applications .
Mechanism of Action
Target of Action
The compound, also known as N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,3-benzothiazole-6-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their diverse biological activities
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Action Environment
The presence of an o-alkyl moiety at position 2, 3, and 4 of the phenyl group has been found to eliminate the antimicrobial activity of certain benzo[d]thiazole compounds . This suggests that the chemical structure of the compound could potentially influence its action and efficacy.
properties
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S2/c26-21(14-7-8-16-18(10-14)29-12-22-16)23-15-5-2-1-4-13(15)11-19-24-20(25-27-19)17-6-3-9-28-17/h1-10,12H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGJIUUGIXGEIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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